molecular formula C13H29O4P B12604907 Dipentyl propan-2-yl phosphate CAS No. 646450-45-5

Dipentyl propan-2-yl phosphate

Cat. No.: B12604907
CAS No.: 646450-45-5
M. Wt: 280.34 g/mol
InChI Key: IYJTVRLCISQOAS-UHFFFAOYSA-N
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Description

Dipentyl propan-2-yl phosphate is an organophosphorus compound with the molecular formula C15H33O4P. It is a phosphate ester that has garnered interest due to its potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes two pentyl groups and a propan-2-yl group attached to a phosphate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipentyl propan-2-yl phosphate typically involves the esterification of phosphoric acid with the corresponding alcohols. One common method is the reaction of phosphoric acid with pentanol and isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction can be represented as follows:

H3PO4+2C5H11OH+C3H7OHC15H33O4P+3H2O\text{H}_3\text{PO}_4 + 2 \text{C}_5\text{H}_{11}\text{OH} + \text{C}_3\text{H}_7\text{OH} \rightarrow \text{C}_{15}\text{H}_{33}\text{O}_4\text{P} + 3 \text{H}_2\text{O} H3​PO4​+2C5​H11​OH+C3​H7​OH→C15​H33​O4​P+3H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dipentyl propan-2-yl phosphate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed in the presence of water, leading to the formation of phosphoric acid and the corresponding alcohols.

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.

    Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out under acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid, pentanol, and isopropanol.

    Oxidation: Phosphonic acids or phosphonates.

    Substitution: Various substituted phosphate esters.

Scientific Research Applications

Dipentyl propan-2-yl phosphate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and as a model compound for studying phosphate metabolism.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized as a flame retardant and plasticizer in the production of polymers and other materials.

Mechanism of Action

The mechanism by which dipentyl propan-2-yl phosphate exerts its effects involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The phosphate group plays a crucial role in these interactions, as it can form strong hydrogen bonds and coordinate with metal ions in the active sites of enzymes.

Comparison with Similar Compounds

Similar Compounds

    Triphenyl phosphate: Another phosphate ester with three phenyl groups.

    Tris(2-chloroethyl) phosphate: A phosphate ester with three 2-chloroethyl groups.

    Dimethyl methylphosphonate: A simpler phosphate ester with two methyl groups and one methoxy group.

Uniqueness

Dipentyl propan-2-yl phosphate is unique due to its specific combination of alkyl groups, which imparts distinct physical and chemical properties. Compared to other phosphate esters, it may exhibit different solubility, reactivity, and biological activity profiles, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

646450-45-5

Molecular Formula

C13H29O4P

Molecular Weight

280.34 g/mol

IUPAC Name

dipentyl propan-2-yl phosphate

InChI

InChI=1S/C13H29O4P/c1-5-7-9-11-15-18(14,17-13(3)4)16-12-10-8-6-2/h13H,5-12H2,1-4H3

InChI Key

IYJTVRLCISQOAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCOP(=O)(OCCCCC)OC(C)C

Origin of Product

United States

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